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molecular formula C10H8F3NO B8154009 5-Hydroxy-1-(2,2,2-trifluoroethyl)indole

5-Hydroxy-1-(2,2,2-trifluoroethyl)indole

Cat. No. B8154009
M. Wt: 215.17 g/mol
InChI Key: LTDXPBDPEYOPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06228868B1

Procedure details

A solution of 5-benzyloxy-1-(2,2,2-trifluoroethyl)indole (1.56 g, 4.09 mmol) in dichloromethane (10 mL) at 0° C. was treated dropwise with 1M BBr3 in dichloromethane(5.73 mL, 5.73 mmol), stirred for 2 hours, transferred to 2:1:1 water/10% NaHCO3/brine (100 mL), and extracted with ethyl acetate (100 mL). The extract was washed with brine (40 mL), dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography with 9:1 hexane/ethyl acetate to provide 118 mg of the desired product.
Name
5-benzyloxy-1-(2,2,2-trifluoroethyl)indole
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.73 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([CH2:18][C:19]([F:22])([F:21])[F:20])[CH:13]=[CH:12]2)C1C=CC=CC=1.B(Br)(Br)Br.O>ClCCl>[OH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[N:14]([CH2:18][C:19]([F:22])([F:20])[F:21])[CH:13]=[CH:12]2

Inputs

Step One
Name
5-benzyloxy-1-(2,2,2-trifluoroethyl)indole
Quantity
1.56 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CN(C2=CC1)CC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5.73 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The extract was washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography with 9:1 hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=C2C=CN(C2=CC1)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg
YIELD: CALCULATEDPERCENTYIELD 13.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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